molecular formula C13H20O2 B7863296 1-(4-iso-Pentoxyphenyl)ethanol

1-(4-iso-Pentoxyphenyl)ethanol

Cat. No.: B7863296
M. Wt: 208.30 g/mol
InChI Key: MUBJYLDXTRJLCL-UHFFFAOYSA-N
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Description

1-(4-iso-Pentoxyphenyl)ethanol is an organic compound with the molecular formula C13H20O2. It is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring substituted with an iso-pentoxy group. This compound is a secondary alcohol and is known for its unique structural features, including aromatic and ether functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-iso-Pentoxyphenyl)ethanol can be synthesized through various methods. One common approach involves the reaction of 4-iso-pentoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired alcohol. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-iso-pentoxyacetophenone using a palladium or platinum catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Pentoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium or platinum catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

1-(4-iso-Pentoxyphenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-iso-Pentoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring and ether functionalities contribute to its overall reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of secondary alcohol, aromatic, and ether functionalities. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

1-[4-(3-methylbutoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBJYLDXTRJLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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